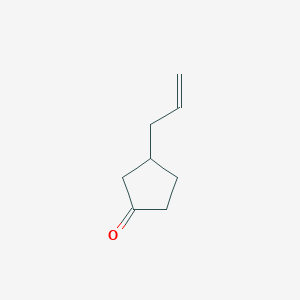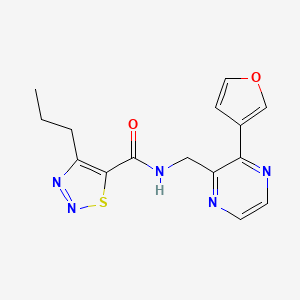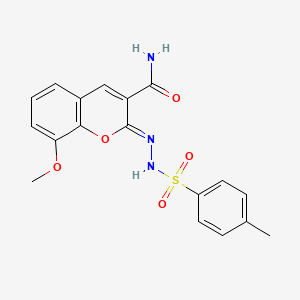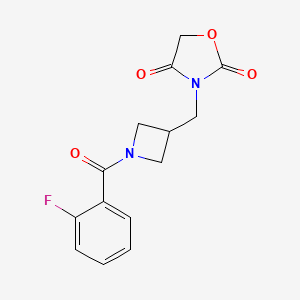
3-烯丙基环戊酮
描述
3-Allylcyclopentanone is an organic compound with the molecular formula C8H12O It is a cyclopentanone derivative where an allyl group is attached to the third carbon of the cyclopentanone ring
科学研究应用
3-Allylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclopentanone moieties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
Mode of Action
They can act as electrophiles in nucleophilic addition reactions, which could potentially lead to changes in the function of target molecules .
Biochemical Pathways
Cyclopentanones, a class of compounds to which 3-allylcyclopentanone belongs, are involved in various synthetic pathways in organic chemistry . For instance, they can be synthesized through ketonic decarboxylation of adipic acid .
Result of Action
They can potentially alter protein function, disrupt membrane integrity, and influence cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Allylcyclopentanone. For instance, its stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemicals . Its efficacy could also be influenced by the physiological state of the cells it interacts with .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylcyclopentanone typically involves the allylation of cyclopentanone. One common method is the reaction of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of 3-Allylcyclopentanone may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the allylation reaction. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
化学反应分析
Types of Reactions: 3-Allylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-Allylcyclopentanone can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
相似化合物的比较
Cyclopentanone: A simple ketone with a five-membered ring, lacking the allyl group.
2-Allylcyclopentanone: Similar to 3-Allylcyclopentanone but with the allyl group attached to the second carbon.
4-Allylcyclopentanone: Similar to 3-Allylcyclopentanone but with the allyl group attached to the fourth carbon.
Uniqueness: 3-Allylcyclopentanone is unique due to the position of the allyl group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
属性
IUPAC Name |
3-prop-2-enylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h2,7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYBDDWZJROJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details



















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)




![N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![N-(1,3-benzothiazol-2-yl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2496683.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

